molecular formula C8H11IN2O B15221473 (S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole

(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole

Cat. No.: B15221473
M. Wt: 278.09 g/mol
InChI Key: DHGHICPRGUXWPQ-YFKPBYRVSA-N
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Description

(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methyl group, and a tetrahydro-oxepino ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxepino Ring: This step involves the cyclization of a suitable precursor to form the oxepino ring structure.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine derivatives.

    Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Substituted derivatives with azide or cyano groups replacing the iodine atom.

Scientific Research Applications

(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but a different overall structure.

    Flunarizine: A pharmacologically active allylamine used for migraine relief.

    Naftifine: Another allylamine with antifungal properties.

Uniqueness

(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole is unique due to its specific combination of an iodine atom, a methyl group, and a fused oxepino-pyrazole ring system. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

(7S)-3-iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole

InChI

InChI=1S/C8H11IN2O/c1-5-4-7-6(2-3-12-5)8(9)11-10-7/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

DHGHICPRGUXWPQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CC2=C(CCO1)C(=NN2)I

Canonical SMILES

CC1CC2=C(CCO1)C(=NN2)I

Origin of Product

United States

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